molecular formula C8H7ClFIO B14033498 1-Chloro-2-fluoro-5-iodo-3-(methoxymethyl)benzene

1-Chloro-2-fluoro-5-iodo-3-(methoxymethyl)benzene

Katalognummer: B14033498
Molekulargewicht: 300.49 g/mol
InChI-Schlüssel: ZZBQTNPUUMBLFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-2-fluoro-5-iodo-3-(methoxymethyl)benzene is an aromatic compound with the molecular formula C8H7ClFIO It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, iodine, and a methoxymethyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-fluoro-5-iodo-3-(methoxymethyl)benzene typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzene precursor, followed by the introduction of the methoxymethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-2-fluoro-5-iodo-3-(methoxymethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of polar solvents and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

1-Chloro-2-fluoro-5-iodo-3-(methoxymethyl)benzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of halogenated benzene derivatives’ biological activity.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 1-Chloro-2-fluoro-5-iodo-3-(methoxymethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms and methoxymethyl group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Chloro-2-fluoro-3-(methoxymethyl)benzene
  • 1-Chloro-2-fluoro-4-iodobenzene
  • 1-Chloro-2-fluoro-5-iodobenzene

Uniqueness

1-Chloro-2-fluoro-5-iodo-3-(methoxymethyl)benzene is unique due to the specific arrangement of halogen atoms and the methoxymethyl group on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C8H7ClFIO

Molekulargewicht

300.49 g/mol

IUPAC-Name

1-chloro-2-fluoro-5-iodo-3-(methoxymethyl)benzene

InChI

InChI=1S/C8H7ClFIO/c1-12-4-5-2-6(11)3-7(9)8(5)10/h2-3H,4H2,1H3

InChI-Schlüssel

ZZBQTNPUUMBLFT-UHFFFAOYSA-N

Kanonische SMILES

COCC1=C(C(=CC(=C1)I)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.